3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide
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Overview
Description
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide is an organic compound with the molecular formula C14H10Cl3NO It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-chloro-4-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the methyl group can yield carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Substituted benzamides.
Reduction: Amines or alcohols.
Oxidation: Carboxylic acids or aldehydes.
Scientific Research Applications
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,4-Dichloro-N-(3-chlorophenyl)benzamide
Uniqueness
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide is unique due to the specific positioning of its chlorine and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science .
Biological Activity
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure, characterized by the presence of chlorine and methyl groups, influences its reactivity and interaction with biological targets.
Chemical Structure and Properties
The chemical formula for this compound is C15H13Cl2N. The positioning of the chlorine and methyl groups is crucial for its biological activity, affecting both its solubility and binding affinity to target enzymes or receptors.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been observed to inhibit certain enzyme activities by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, which can lead to alterations in cellular functions.
Biological Activities
-
Antimicrobial Activity :
- This compound has shown promising results against various bacterial strains. For instance, studies indicate significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics.
-
Anticancer Properties :
- The compound has been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that it exhibits growth inhibition in various cancer cell lines, including MCF-7 (breast cancer) and KB-V1 (oral cancer) cells, with IC50 values ranging from 20 nM to 1 µM depending on the specific variant tested .
Case Studies
- Study on Antimicrobial Efficacy :
-
Anticancer Activity Assessment :
- Another research focused on the compound's effects on cancer cell proliferation reported an IC50 value of approximately 14 nM against KB-V1 cells, indicating potent anticancer properties . The mechanism was linked to interference with tubulin polymerization and increased reactive oxygen species (ROS) generation.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | C15H13Cl2N | Effective against Pseudomonas aeruginosa | IC50 ~ 14 nM in KB-V1 |
3,4-Dichloro-N-(4-cyanophenyl)benzamide | C15H12Cl2N2 | Moderate activity | IC50 ~ 20 nM in MCF-7 |
3-Chloro-N-(2-methylphenyl)benzamide | C15H14ClN | Low activity | IC50 ~ >100 nM |
Properties
IUPAC Name |
3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-2-4-10(7-12(8)16)18-14(19)9-3-5-11(15)13(17)6-9/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJGLYAYIMDVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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